Succinimidyl 4-hydrazinobenzoate

Descripción general

Descripción

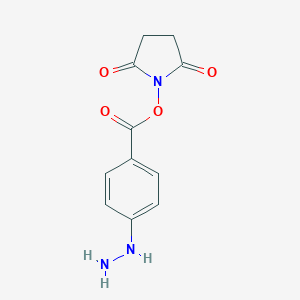

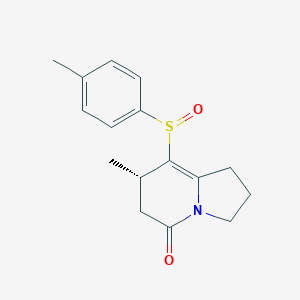

Succinimidyl 4-hydrazinobenzoate is a chemical compound widely used in scientific research, particularly in the fields of bioconjugation and drug delivery systems. Its complex structure and high reactivity make it an ideal tool for various applications, including the modification of proteins and the synthesis of radiolabeled conjugates .

Aplicaciones Científicas De Investigación

Succinimidyl 4-hydrazinobenzoate is extensively used in:

Safety and Hazards

The safety data sheet for a similar compound, N-Succinimidyl 4,7,10,13,16-pentaoxanonadec-18-ynoate, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Direcciones Futuras

The future directions for the use of Succinimidyl 4-hydrazinobenzoate are promising. It has been used in the development of a compact footprint of the EWOD radiosynthesizer, which has the potential to empower biologists to produce PET probes of interest themselves in a standard laboratory . Additionally, with expanding novel targets and indications, ADCs are expected to lead a new era of targeted cancer therapy in breast cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of succinimidyl 4-hydrazinobenzoate typically involves the reaction of 4-hydrazinobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) under inert conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature control and solvent recycling, are employed to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Succinimidyl 4-hydrazinobenzoate primarily undergoes substitution reactions due to the presence of the reactive succinimidyl ester group. It can react with primary amines to form stable amide bonds, making it useful for protein modification .

Common Reagents and Conditions:

Reagents: Primary amines, such as lysine residues in proteins.

Major Products: The major products of these reactions are hydrazino-modified proteins or peptides, which can be further utilized for various bioconjugation applications .

Mecanismo De Acción

The mechanism of action of succinimidyl 4-hydrazinobenzoate involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group of a target molecule. This reaction results in the formation of a stable amide bond, effectively linking the hydrazinobenzoate moiety to the target molecule. This process is crucial for the creation of bioconjugates and radiolabeled compounds used in various scientific and medical applications .

Comparación Con Compuestos Similares

Succinimidyl 6-hydrazinonicotinate hydrochloride: Another heterobifunctional linker used for protein modification.

N-Succinimidyl 4-[18F]fluorobenzoate: Used for labeling biomolecules with fluorine-18 for imaging applications.

Uniqueness: Succinimidyl 4-hydrazinobenzoate is unique due to its high reactivity and stability, making it particularly suitable for the modification of proteins and the synthesis of stable bioconjugates. Its ability to form stable amide bonds with primary amines sets it apart from other linkers that may have lower reactivity or stability .

Propiedades

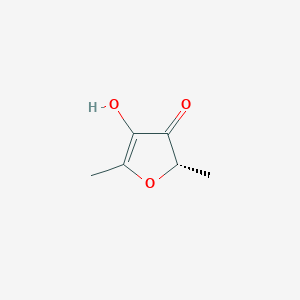

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16/h1-4,13H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWGOICFRWDKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157941 | |

| Record name | Succinimidyl 4-hydrazinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133081-23-9 | |

| Record name | Succinimidyl 4-hydrazinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133081239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl 4-hydrazinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)